4'-Methoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol, diethyl ether, acetone and chloroform

Soluble in alcohol, ether, fixed oils

Soluble in fixed oils, propylene glycol; miscible with glycerin

insoluble in water; soluble in organic solvents, oils

very soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Activity:

Some studies have explored the potential antimicrobial properties of Acetanisole. Research published in "Letters in Applied Microbiology" suggests that Acetanisole might exhibit antifungal activity against certain fungal strains, including Aspergillus niger and Candida albicans []. However, further investigation is needed to confirm its efficacy and potential mechanisms of action.

Anti-Inflammatory Properties:

Limited research suggests that Acetanisole might possess anti-inflammatory properties. A study published in "Biological and Pharmaceutical Bulletin" indicates that Acetanisole might suppress the production of inflammatory mediators in certain cell lines []. However, more extensive research is necessary to understand its potential therapeutic applications and safety profile.

Other Potential Applications:

There are a few other areas where Acetanisole has been explored in scientific research, but these investigations are preliminary and require further exploration. These include:

- Insecticidal activity: Some studies have investigated the potential insecticidal properties of Acetanisole against specific insect pests.

- Plant growth regulation: Limited research suggests that Acetanisole might influence plant growth and development.

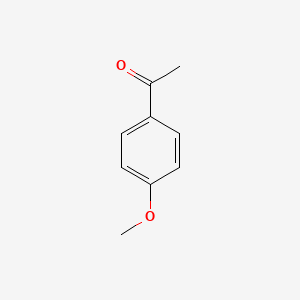

4'-Methoxyacetophenone, also known as p-methoxyacetophenone or p-acetanisole, is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the aromatic ring of acetophenone at the para position. This compound appears as a white solid with an aromatic odor and is soluble in organic solvents. Its melting point ranges from 36 to 39 °C, while its boiling point is around 260 °C .

Acetanisole's primary function is not related to a specific mechanism of action in scientific research. Its main application lies in its pleasant aroma, making it a valuable fragrance and flavoring agent.

While acetanisole is generally regarded as safe for intended use in fragrances and flavors, it's important to exercise caution when handling the compound.

- Skin irritation: Direct contact with acetanisole may cause skin irritation in some individuals.

- Respiratory irritation: Inhalation of concentrated vapors may irritate the respiratory tract.

- Friedel-Crafts Acylation: It can be synthesized through the Friedel-Crafts acylation of anisole using acetyl chloride, leading to the formation of new carbon-carbon bonds.

- Transfer Hydrogenation: This compound serves as a substrate in transfer hydrogenation reactions, which are essential for synthesizing various organic compounds.

- Directed Arylations: It is also involved in directed arylation reactions, where it acts as a coupling partner to form more complex aromatic compounds .

Research indicates that 4'-methoxyacetophenone exhibits several biological activities. It has been noted for its potential antimicrobial properties, making it a candidate for further exploration in pharmacological applications. Additionally, its derivatives may possess anti-inflammatory and analgesic effects, although more extensive studies are required to fully elucidate these properties .

The synthesis of 4'-methoxyacetophenone can be achieved through several methods:

- Friedel-Crafts Acylation:

- React anisole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- This method yields high purity and good yields of the product.

- Methoxylation of Acetophenone:

- Acetophenone can be treated with methanol and an acid catalyst to introduce the methoxy group at the para position.

- Oxidative Coupling:

4'-Methoxyacetophenone finds applications across various fields:

- Fragrance Industry: Its sweet and aromatic scent makes it valuable in perfumes and flavoring agents.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Research: It is utilized as a standard substrate in organic synthesis and chemical research due to its reactivity and stability .

Studies have explored the interactions of 4'-methoxyacetophenone with various biological systems. For instance, its interaction with enzymes involved in metabolic pathways has been investigated to understand its potential therapeutic effects. Additionally, research into its binding affinity with specific receptors may provide insights into its biological mechanisms .

Several compounds share structural similarities with 4'-methoxyacetophenone, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetanisole | C₉H₁₀O₂ | Contains an acetyl group; used as a flavoring agent. |

| 4-Acetylanisole | C₉H₁₀O₂ | Similar structure; often used interchangeably. |

| p-Methoxyphenyl methyl ketone | C₉H₁₀O₂ | Different substituent pattern; used in organic synthesis. |

| 4-Methoxyphenyl methyl ketone | C₉H₁₀O₂ | Similar reactivity; used in synthetic chemistry. |

Uniqueness

What sets 4'-methoxyacetophenone apart is its specific para-methoxy substitution on the acetophenone framework, which influences its chemical reactivity and biological activity differently compared to its analogs. This unique positioning allows for distinct interactions in synthetic pathways and biological systems .

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-methoxyphenyl)ethanone, which precisely describes its molecular structure and functional group arrangement [2] [4] [5]. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming ketones by identifying the carbonyl carbon as part of the ethanone group and specifying the position of the methoxy substituent on the phenyl ring [2]. The systematic naming convention emphasizes the para position of the methoxy group relative to the acetyl substituent on the benzene ring [11].

The molecular formula C₉H₁₀O₂ reflects the precise atomic composition, with nine carbon atoms, ten hydrogen atoms, and two oxygen atoms arranged in the characteristic acetophenone framework [1] [13]. The molecular weight is established at 150.18 grams per mole, representing the sum of all atomic masses within the molecular structure [1] [13]. The International Union of Pure and Applied Chemistry nomenclature system ensures universal recognition and precise identification of this compound across scientific disciplines and international research communities [2].

Alternative systematic names include ethanone, 1-(4-methoxyphenyl)-, which represents another acceptable International Union of Pure and Applied Chemistry designation that emphasizes the ethanone functional group as the primary structural feature [11] [12]. The systematic approach to naming this compound facilitates accurate communication among chemists and researchers worldwide, eliminating ambiguity in chemical identification and documentation [2].

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

The Chemical Abstracts Service registry number 100-06-1 serves as the primary and universally recognized identifier for 4'-methoxyacetophenone in chemical databases and regulatory documentation worldwide [1] [13] [15]. This numerical designation provides unambiguous identification across all chemical information systems and ensures consistent referencing in scientific literature and commercial applications [13] [15]. The Chemical Abstracts Service registry number system represents the gold standard for chemical identification, maintaining comprehensive records of chemical substances and their associated data [15].

The European Inventory of Existing Chemical Substances number 202-815-9 identifies this compound within European Union regulatory frameworks and chemical commerce systems [15] [23] [24]. This identifier facilitates compliance with European chemical regulations and enables proper documentation for import, export, and commercial utilization within European markets [23] [24]. The European Community number 202-815-9 serves as an equivalent designation within European regulatory contexts [15] [24].

The Unique Ingredient Identifier 0IRH2BR587 represents the United States Food and Drug Administration's systematic approach to ingredient identification and regulatory oversight [2] [20]. This alphanumeric code ensures precise identification for regulatory submissions and compliance documentation within United States markets [20]. The Unique Ingredient Identifier system facilitates accurate tracking and monitoring of chemical substances across various regulatory applications [20].

Database-specific identifiers include the Chemical Entities of Biological Interest identifier CHEBI:86567, which categorizes this compound within biological and biochemical database systems [2] [4]. The PubChem Compound Identifier 7476 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [2]. The Flavor and Extract Manufacturers Association number 2005 specifically identifies this compound for food flavoring applications and regulatory compliance [3] [15] [28].

Additional regulatory identifiers encompass the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives number 810, which addresses food safety and regulatory aspects [15]. The Registry of Toxic Effects of Chemical Substances number AM9240000 provides identification within toxicological databases and safety information systems [15] [19]. The Reaxys Registry Number 742313 facilitates access to synthetic and analytical chemistry information within commercial chemical databases [13] [19].

| Database/Registry | Identifier | Description |

|---|---|---|

| Chemical Abstracts Service Registry Number | 100-06-1 | Chemical Abstracts Service Registry Number |

| European Inventory of Existing Chemical Substances Number | 202-815-9 | European Inventory of Existing Chemical Substances |

| Unique Ingredient Identifier Code | 0IRH2BR587 | Unique Ingredient Identifier (Food and Drug Administration) |

| Chemical Entities of Biological Interest Identifier | CHEBI:86567 | Chemical Entities of Biological Interest |

| PubChem Compound Identifier | 7476 | PubChem Compound Identifier |

| Flavor and Extract Manufacturers Association Number | 2005 | Flavor and Extract Manufacturers Association |

| Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives Number | 810 | Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives |

| Registry of Toxic Effects of Chemical Substances Number | AM9240000 | Registry of Toxic Effects of Chemical Substances |

| Reaxys Registry Number | 742313 | Reaxys Chemical Database |

| Chemical Medicinal Chemistry Database Identifier | CHEMBL401912 | Chemical Medicinal Chemistry Database |

| Human Metabolome Database Identifier | HMDB0032570 | Human Metabolome Database |

| European Community Number | 202-815-9 | European Community Number |

| National Service Center Number | 209523 | National Service Center Number |

| Wikidata Identifier | Q229995 | Wikidata Entity Identifier |

Molecular Geometry and Crystallographic Data

4'-Methoxyacetophenone (1-(4-methoxyphenyl)ethanone) exhibits a characteristic aromatic ketone structure with specific geometric parameters that define its three-dimensional arrangement. The compound crystallizes in a monoclinic crystal system with CS symmetry, as determined from computational studies [1]. The molecular formula C9H10O2 corresponds to a molecular weight of 150.18 g/mol, with the compound typically appearing as white crystalline powder or crystals at room temperature [2] [3] [4].

The density of 4'-Methoxyacetophenone is 1.082 g/mL, resulting in a molar volume of 138.8 mL/mol [5] [6]. The compound demonstrates a melting point range of 36-39°C and a boiling point of 258-260°C [5] [2] [7] [3] [4]. The refractive index of 1.547 indicates moderate optical density, while the significant dipole moment of 3.62 D reflects the polar nature of the molecule due to the presence of both electron-donating methoxy and electron-withdrawing carbonyl substituents [5] [6].

Rotational constants derived from computational studies using B3LYP/6-31G(d) calculations reveal rotational constants of a = 3.3256342 GHz, b = 0.5668071 GHz, and c = 0.4872470 GHz [1]. These values indicate an asymmetric top molecule with restricted rotational motion, consistent with the rigid aromatic framework.

The bond lengths and angles in 4'-Methoxyacetophenone follow typical patterns for para-disubstituted benzene derivatives. The aromatic carbon-carbon bonds exhibit lengths between 1.40-1.42 Å, characteristic of aromatic systems with delocalized π electrons [8] [9]. The carbonyl C=O bond length is expected to be approximately 1.21-1.23 Å, typical for aromatic ketones [10]. The methoxy group displays a C-O ether bond length of 1.36-1.38 Å, while the O-C bond to the methyl group measures 1.43-1.45 Å [10].

Bond angles throughout the molecule maintain the characteristic 120° angles of sp2-hybridized aromatic carbons, with slight deviations around substitution sites. The C-C-O angle in the methoxy group typically measures 115-118°, while the O-C-O angle involving the carbonyl carbon and aromatic ring ranges from 122-126° [10] [9].

Electronic Configuration and Resonance Effects

The electronic structure of 4'-Methoxyacetophenone encompasses 66 total electrons distributed across the molecular framework, with particular significance placed on the 10 π electrons participating in the aromatic system [1]. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level reveal an electronic energy of -499.420844404 Hartree, with the highest occupied molecular orbital (HOMO) energy estimated at approximately -0.33280 Hartree [1].

The methoxy group exerts a strong electron-donating (+R) effect through resonance, increasing electron density at the ortho and para positions of the benzene ring [11]. This activation makes the aromatic ring more susceptible to electrophilic substitution reactions. Conversely, the carbonyl group exhibits both electron-withdrawing inductive (-I) and resonance (-R) effects, decreasing the overall electron density of the aromatic system and deactivating it toward electrophilic substitution.

Cross-conjugation occurs between the electron-donating methoxy group and the electron-withdrawing carbonyl group through the benzene ring system. This creates a push-pull electronic arrangement where electron density flows from the methoxy oxygen toward the carbonyl carbon through the aromatic π system. However, this conjugation is limited due to the para-positioning of the substituents, resulting in weak through-conjugation effects [11].

The aromatic ring resonance maintains the characteristic stabilization energy of approximately 36 kcal/mol associated with benzene derivatives [8]. The six π electrons remain delocalized across the cyclic, planar, conjugated system, preserving aromaticity despite the presence of substituents. Additional mesomeric effects contribute approximately 3-5 kcal/mol of resonance stabilization through π orbital overlap across the aromatic system [11].

Charge distribution analysis reveals partial positive character on the carbonyl carbon and partial negative character on the methoxy oxygen, creating the significant molecular dipole moment of 3.62 D [5] [6]. This charge separation influences reactivity patterns and intermolecular interactions, affecting physical properties such as solubility and crystal packing arrangements.

Hyperconjugation provides minor stabilization (less than 1 kcal/mol) through interaction of C-H bonds adjacent to the aromatic ring with the π system. The molecular refractivity of 44.02 mL/mol reflects the polarizability of the electron cloud, consistent with the presence of the extended aromatic system and polar substituents [5] [6].

Tautomerism and Conformational Analysis

4'-Methoxyacetophenone exhibits keto-enol tautomerism due to the presence of α-hydrogen atoms adjacent to the carbonyl group. However, the keto form is thermodynamically favored with an equilibrium constant strongly favoring the ketone tautomer (>99%) [12] [13]. The enol form possesses minimal stability in solution, with an estimated free energy difference (ΔG) of approximately 5-10 kcal/mol favoring the keto form [12].

The tautomeric equilibrium (Keq ≈ 10^-6 to 10^-8) demonstrates that the enol form represents only a trace component under normal conditions [12] [13]. The higher energy of the enol form results from the loss of aromatic stabilization when the carbonyl carbon becomes part of the enol double bond system. This energetic penalty significantly outweighs any potential stabilization from extended conjugation [12].

Conformational flexibility in 4'-Methoxyacetophenone is limited due to the partial double bond character of bonds within the aromatic system. Rotation barriers around aromatic C-C bonds typically range from 2-5 kcal/mol, while the methoxy group rotation around the C-O bond exhibits a low rotation barrier of less than 2 kcal/mol [14]. This allows the methoxy group relative rotational freedom while maintaining the overall molecular framework rigidity.

The acetyl group orientation preferentially adopts a coplanar geometry with the aromatic ring to maximize conjugation stabilization of approximately 2-4 kcal/mol. This planar arrangement facilitates optimal overlap between the carbonyl π system and the aromatic π electrons, although the interaction is weakened by the intervening para-positioning [14].

Aromatic ring planarity is maintained through sp2 hybridization of all ring carbons, preserving the 36 kcal/mol aromatic stabilization energy [8]. The benzene ring resists deformation from planarity, maintaining the cyclic conjugation essential for aromatic character.

Intramolecular interactions include weak conjugation between the carbonyl group and aromatic ring through resonance, contributing approximately 3-5 kcal/mol of stabilization. The methoxy substituent participates in resonance donation to the aromatic system, creating electron density shifts that influence molecular properties and reactivity [11].

Solvation effects can stabilize different conformational forms depending on solvent polarity. Polar solvents tend to stabilize dipolar resonance forms and can influence the relative populations of rotational conformers. The significant dipole moment of 3.62 D makes the molecule responsive to solvent polarity changes, potentially affecting conformational equilibria in different media [15].

Physical Description

colourless to pale yellow fused solid with a floral, powdery, vanillic, balsamic odou

Color/Form

Colorless to pale-yellow fused solid

Yellowish-white crystals

XLogP3

Boiling Point

254 °C

Flash Point

Density

LogP

1.74

log Kow = 1.74

Odor

Hawthorn odor

Similar to that of p-methylacetopheneone, suggestive of hawthorn and floral note of heliotrope

Appearance

Melting Point

Mp 38-39 °

38.2 °C

38-39°C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

6.44X10-3 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

It is prepared by Friedel-Crafts acetylation of anisole.